Methyl 6-bromobenzo[d]thiazole-2-carboxylate
Overview
Description
Methyl 6-bromobenzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Please consult a professional chemist or pharmacologist for more specific and detailed information about this compound. They may have access to more specialized databases or publications where this information could be available. If you’re conducting research on this compound, please ensure to follow all relevant safety protocols. This compound is labeled with hazard statements H302 and H319, indicating that it may be harmful if swallowed and may cause serious eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromobenzo[d]thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[d]thiazole-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 6-bromobenzo[d]thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use it to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: Similar structure but with a methoxy group instead of a bromine atom.
Methyl 6-chlorobenzo[d]thiazole-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 6-fluorobenzo[d]thiazole-2-carboxylate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: Methyl 6-bromobenzo[d]thiazole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMISDDHIOACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696265 | |
Record name | Methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-41-1 | |
Record name | Methyl 6-bromo-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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